molecular formula C10H10O2 B6259254 (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid CAS No. 48126-51-8

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid

Cat. No.: B6259254
CAS No.: 48126-51-8
M. Wt: 162.2
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Description

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a phenyl group attached to the second carbon of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. Another approach involves the use of transition metal catalysts, such as rhodium or copper, to facilitate the cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound often employs enantioselective synthesis techniques to obtain the desired chiral configuration. This can be achieved through the use of chiral catalysts or chiral auxiliaries that induce the formation of the (1R,2S) enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.

    Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.

    Substitution: Formation of nitrophenylcyclopropane or bromophenylcyclopropane.

Scientific Research Applications

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring’s strained nature can facilitate reactions with nucleophiles or electrophiles, leading to the formation of various bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid: Similar structure but with an amino group instead of a carboxylic acid group.

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Similar structure but with difluorophenyl substitution.

    (1R,2S)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid: Similar structure but with a methoxycarbonyl group.

Uniqueness

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDDRJBFJBDEPW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48126-51-8
Record name 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S)-2-phenylcyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)-
Source FDA Global Substance Registration System (GSRS)
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